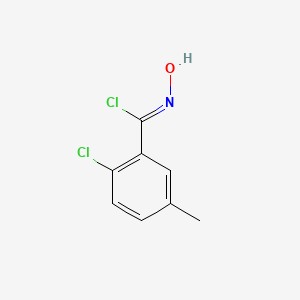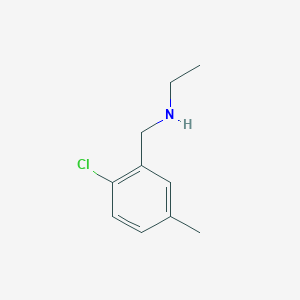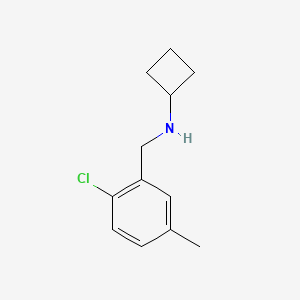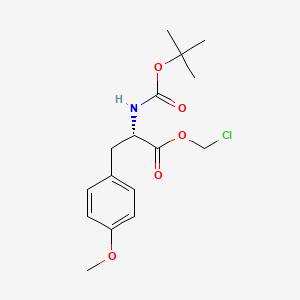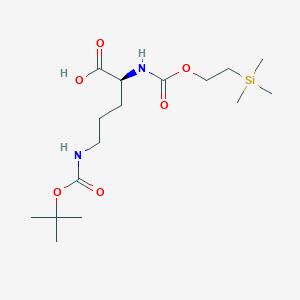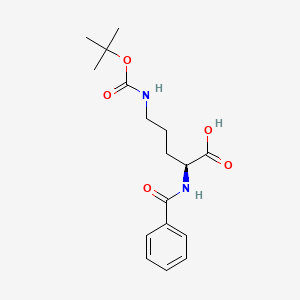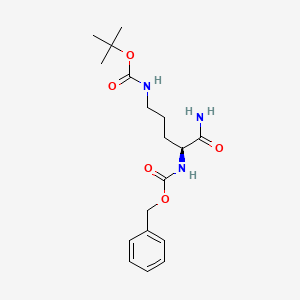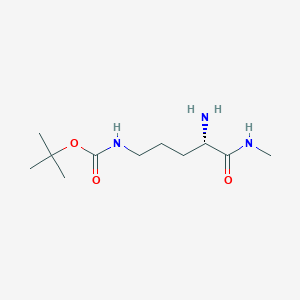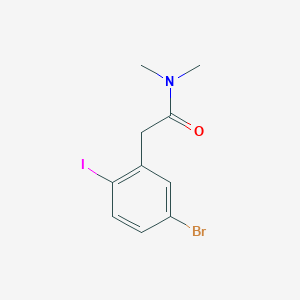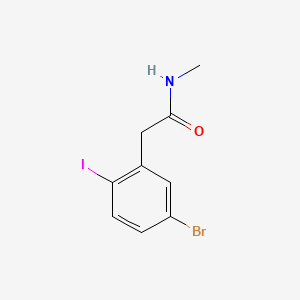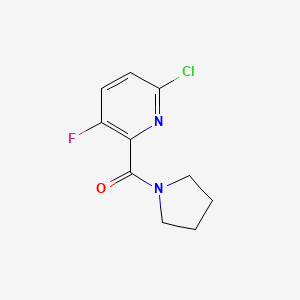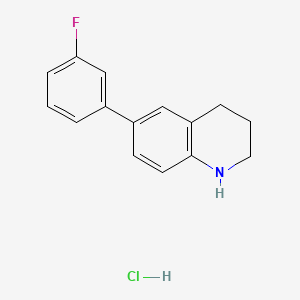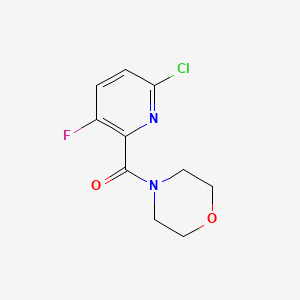
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with a morpholino group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: These starting materials are treated with sodium methoxide to introduce the morpholino group.
Catalytic Reduction: The intermediate product is then subjected to catalytic reduction using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone can undergo several types of chemical reactions, including:
Substitution Reactions: Due to the presence of chloro and fluoro substituents, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide is commonly used for substitution reactions.
Catalytic Reduction: Palladium on carbon (Pd/C) and ammonium formate are used for catalytic reduction.
Coupling Reactions: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique chemical properties.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It is used in the study of biological systems and the development of new diagnostic tools.
Mechanism of Action
The mechanism of action of (6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The morpholino group further modulates its chemical properties, making it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-fluoropyridin-3-yl)(morpholino)methanone
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Uniqueness
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and morpholino groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6-chloro-3-fluoropyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-8-2-1-7(12)9(13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIQMWQQCLXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
